molecular formula C15H17N B7843505 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine

Cat. No.: B7843505
M. Wt: 211.30 g/mol
InChI Key: FOPQEOONDVKVNY-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group, connected to an ethan-1-amine moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This method is highly selective and can be optimized for high yield and purity . Another method involves the reaction of benzylamine with thionyl chloride under controlled conditions to produce the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of catalysts and specific reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(4-methylphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-5-7-14(8-6-12)15-4-2-3-13(11-15)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPQEOONDVKVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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